molecular formula C16H28O2 B13450925 Hexadecadienoic acid

Hexadecadienoic acid

Cat. No.: B13450925
M. Wt: 252.39 g/mol
InChI Key: OOJGMLFHAQOYIL-SQIWNDBBSA-N
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Description

Hexadecadienoic acid (C₁₆:₂) is a 16-carbon polyunsaturated fatty acid (PUFA) with two double bonds. Its isomers are distinguished by the positions and geometry of these bonds, such as 7,10-hexadecadienoic acid, 5,9-hexadecadienoic acid, and 9,12-hexadecadienoic acid. These structural variations influence its biological functions, chemical reactivity, and applications.

This compound is found in diverse natural sources:

  • Plant oils: Dominant in Lepidium sativum seed oil (44.37% as 7,10-hexadecadienoic acid) .
  • Microalgae: Coelastrella strains produce 1.5–8.4% 7,10-hexadecadienoic acid under standard growth conditions .
  • Marine organisms: Present in the red seagrass Thalassodendron ciliatum and fish oils .

Its roles include antimicrobial activity, modulation of lipid metabolism, and contributions to biodiesel quality .

Properties

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

(2E,4E)-hexadeca-2,4-dienoic acid

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h12-15H,2-11H2,1H3,(H,17,18)/b13-12+,15-14+

InChI Key

OOJGMLFHAQOYIL-SQIWNDBBSA-N

Isomeric SMILES

CCCCCCCCCCC/C=C/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCCC=CC=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecadienoic acid can be synthesized through various methods, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction. These methods involve the formation of carbon-carbon double bonds through the reaction of phosphonium ylides or phosphonate carbanions with aldehydes or ketones.

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources such as plant oils. The process includes saponification, where the fatty acids are released from triglycerides, followed by distillation and crystallization to obtain pure this compound.

Chemical Reactions Analysis

Conjugation with Glutathione (GSH)

Hexadecadienoic acid derivatives undergo enzymatic thiol conjugation, a detoxification pathway. For example, 13-oxooctadecadienoic acid (a linoleate derivative) reacts with GSH via rat glutathione transferase 8-8, forming stereoselective thioether adducts. This reaction inhibits glutathione transferase activity in HT-29 cell homogenates at submicromolar concentrations .

Parameter Details
EnzymeGlutathione transferase 8-8 (rat)
Substrate13-Oxooctadecadienoic acid (13-OXO)
CofactorNAD⁺
Product13-OXO-GSH conjugate (two diastereomers)
Inhibition EffectSignificant activity reduction at ≤1 μM

Oxidative Metabolism

This compound participates in peroxisome proliferator-activated receptor (PPAR)-γ-mediated pathways, indirectly modulating pro-inflammatory NF-κB signaling. This mechanism involves reducing membrane-bound arachidonic acid and suppressing prostanoid release .

Thiol Adduct Formation

This compound derivatives react non-enzymatically with nucleophiles like GSH or N-acetylcysteine (N-AcCySH) under alkaline conditions (pH 9.0). The reaction proceeds via thiolate anion attack at the α,β-unsaturated carbonyl system, yielding diastereomeric adducts .

Reaction Conditions Outcome
pH9.0 (optimal for thiolate formation)
Reactants13-OXO + GSH/N-AcCySH
ProductsSingle major adduct (1:1 diastereomer ratio)
Analytical MethodReverse-phase HPLC, FAB MS, NMR

Oxidation and Dehydrogenation

Autoxidation of this compound generates hydroperoxides and cyclic peroxides, typical of polyunsaturated fatty acids. For example, 5,9-hexadecadienoic acid oxidizes to form epoxides or ketones depending on reaction conditions.

Acetylide Coupling and Wittig Reaction

5,9-Hexadecadienoic acid is synthesized through:

  • Acetylide coupling of alkyne precursors.

  • Wittig reaction to introduce double bonds at specific positions.

Hydrogenation

Catalytic hydrogenation reduces double bonds to single bonds, converting this compound to palmitic acid (C16:0). This reaction is pH- and catalyst-dependent .

Enzyme Inhibition

5,9-Hexadecadienoic acid inhibits human topoisomerase I at 800 μM, disrupting DNA replication. The cis configuration of double bonds is critical for this activity.

Target Effect
Topoisomerase IComplete inhibition at 800 μM
Bacterial GrowthModerate antibacterial activity

Key Spectral Features

  • NMR : Distinct peaks for double bonds (δ 5.3–5.4 ppm) and carboxyl groups (δ 170–180 ppm).

  • MS : Molecular ion peak at m/z 252.2 (C₁₆H₂₈O₂) .

Stereochemical Influence

  • Cis Double Bonds : Essential for biological activity (e.g., topoisomerase inhibition).

  • Trans Isomers : Less reactive due to steric hindrance .

Comparative Reactivity of Isomers

Isomer Reactivity Highlights
7Z,10Z-Hexadecadienoic acidAnti-atherogenic via PPAR-γ/NF-κB pathway
5Z,9Z-Hexadecadienoic acidTopoisomerase I inhibition; synthetically accessible
9E,12E-Hexadecadienoic acidFound in Asclepias syriaca; limited reactivity data

Scientific Research Applications

Hexadecadienoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex lipids and polymers.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of biodegradable plastics and surfactants.

Mechanism of Action

Hexadecadienoic acid exerts its effects through various molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. The compound’s double bonds allow it to interact with reactive oxygen species, thereby influencing oxidative stress and inflammation.

Comparison with Similar Compounds

Structural Features

Hexadecadienoic acid isomers differ in double bond positions and geometry, affecting their physical properties and interactions:

Compound Double Bond Positions Geometry Key Sources Biological Significance
7,10-Hexadecadienoic acid 7,10 cis/cis L. sativum oil, microalgae Antimicrobial, antioxidant
5,9-Hexadecadienoic acid 5,9 cis/cis Synthetic, Bacillus spp. Topoisomerase I inhibition
9,12-Hexadecadienoic acid 9,12 cis/cis Fish oils, propolis Precursor to 18:3 n-4 in animal cells
Palmitoleic acid (16:1) 9 cis Animal fats, algae Membrane fluidity, anti-inflammatory
7,10,13-Hexadecatrienoic acid (16:3) 7,10,13 cis/cis/cis Microalgae, plant oils Omega-3 precursor, oxidative stability

Key Observations :

  • Double bond geometry: The cis configuration in 5,9-hexadecadienoic acid is critical for inhibiting human topoisomerase I .
  • Chain elongation: 9,12-hexadecadienoic acid (16:2 n-4) is elongated to 18:3 n-4 in rat liver cells, demonstrating metabolic versatility .

Analytical Challenges and Misidentification

Early studies using spectrographic methods misidentified this compound in animal fats as mixtures of unsaturated C₁₆ acids . Modern GC-MS analyses resolve isomers accurately, as seen in L. sativum oil and algal lipids .

Biological Activity

Hexadecadienoic acid, also known as 5,9-hexadecadienoic acid, is a polyunsaturated fatty acid with significant biological activities. This article examines its antimicrobial properties, effects on cancer cell lines, and implications for cardiovascular health, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its two double bonds located at the 5th and 9th carbon positions in the fatty acid chain. Its chemical formula is C16H28O2C_{16}H_{28}O_2, and it exists in a cis configuration, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against certain Gram-positive bacteria. In a study, it showed a minimum inhibitory concentration (MIC) of 80 µM against Staphylococcus aureus and 200 µM against Streptococcus faecalis. However, it was ineffective against Gram-negative bacteria such as Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of this compound

BacteriaMIC (µM)
Staphylococcus aureus80
Streptococcus faecalis200
Pseudomonas aeruginosa>1000

The antimicrobial action may be partly attributed to its ability to inhibit human topoisomerase I at concentrations of 800 µM, suggesting a mechanism that could contribute to its therapeutic potential .

Anti-Cancer Effects

This compound has been studied for its effects on various cancer cell lines. For instance, a derivative of this compound (4-Me-6E,8E-hexadecadienoic acid) was found to reduce the viability of MCF-7 breast cancer cells significantly. In this study, treatment at concentrations of 25 µM, 50 µM, and 100 µM resulted in notable decreases in cell proliferation .

Table 2: Effects on MCF-7 Cell Viability

Concentration (µM)Viability Reduction (%)
25Significant
50Moderate
100High

Additionally, this compound reduced the expression of lipogenic enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), indicating potential mechanisms through which it may exert anti-cancer effects .

Cardiovascular Implications

The role of this compound in cardiovascular health has been explored in various studies. A nested case-control study indicated that higher levels of linoleic acid (which includes this compound) were associated with increased risks of coronary heart disease (CHD). Specifically, the analysis suggested that elevated levels of omega-6 fatty acids might contribute to adverse cardiovascular outcomes .

Table 3: Association of Linoleic Acid with CHD Risk

Fatty Acid TypeOdds Ratio (OR)Confidence Interval (CI)
Linoleic Acid1.64(1.07 to 2.50)
Omega-6 Fatty Acids1.81(1.06 to 3.09)

Case Studies and Clinical Findings

In clinical settings, dietary intake of linoleic acid has been linked to various health outcomes. A study involving over 200,000 participants found that high dietary intake of linoleic acid more than doubled the risk of developing ulcerative colitis . This highlights the importance of understanding the dietary sources and implications of this compound consumption.

Q & A

Basic Research Questions

Q. How can researchers determine the structural configuration and isomer specificity of hexadecadienoic acid in experimental settings?

  • Methodological Answer : To resolve isomer-specific configurations (e.g., 7Z,10Z vs. 7E,10E), combine nuclear magnetic resonance (NMR) spectroscopy with mass spectrometry (MS). For instance, 1^1H-NMR can identify double-bond positions via coupling patterns and chemical shifts, while gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl esterification) enhances volatility and detection sensitivity . For unambiguous identification, compare retention times and fragmentation patterns against authenticated standards .

Q. What are the optimal analytical techniques for quantifying this compound in biological matrices?

  • Methodological Answer : Use reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or evaporative light scattering detection (ELSD) for quantification. For complex matrices (e.g., marine lipids), derivatize the acid to fatty acid methyl esters (FAMEs) and analyze via GC-MS, referencing internal standards like heptadecanoic acid for calibration . Ensure column selection (e.g., C18 for HPLC) matches polarity profiles .

Q. How can synthesis protocols for this compound be optimized to minimize isomerization during production?

  • Methodological Answer : Employ low-temperature reactions (<4°C) and inert atmospheres (argon/nitrogen) to prevent double-bond migration. Catalytic hydrogenation with palladium-on-carbon (Pd/C) under controlled pressure can selectively reduce undesired byproducts. Post-synthesis, verify purity (>98%) via HPLC and NMR, and store samples at -20°C in amber vials to prevent degradation .

Advanced Research Questions

Q. How do researchers assess the ecological impact and biodegradation pathways of this compound in aquatic environments?

  • Methodological Answer : Conduct OECD 301F biodegradability tests by incubating the compound in activated sludge and measuring biochemical oxygen demand (BOD). For mobility studies, evaluate water solubility (predicted low solubility due to long alkyl chain) and soil adsorption coefficients (Koc) using high-performance liquid chromatography (HPLC) retention time models. Ecotoxicity assays (e.g., Daphnia magna acute toxicity) can further assess environmental risks .

Q. What experimental designs are effective for evaluating the biological activity of this compound, such as its antibacterial properties?

  • Methodological Answer : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Include positive controls (e.g., ampicillin) and assess membrane disruption via fluorescent dye leakage assays. For in vivo relevance, pair these with cytotoxicity assays on mammalian cell lines .

Q. How can contradictions in reported physicochemical properties (e.g., melting point, density) of this compound isomers be resolved?

  • Methodological Answer : Discrepancies often arise from isomer impurities or measurement techniques. For example, density values (e.g., 0.919 g/cm³ for cis-7,10 isomer ) may vary due to crystallinity differences. Validate data using differential scanning calorimetry (DSC) for melting points and densitometry for bulk properties. Cross-reference with computational predictions (e.g., ACD/Labs Percepta) to identify outliers .

Q. What strategies are recommended for studying isomer-specific effects of this compound in metabolic pathways?

  • Methodological Answer : Use stable isotope-labeled analogs (e.g., 13^{13}C-labeled 7Z,10Z isomer) to track incorporation into lipid membranes via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare β-oxidation rates in cell cultures using radiolabeled ([14^{14}C]) substrates. For in vivo models, employ knockout organisms (e.g., C. elegans) lacking specific desaturases to isolate metabolic roles .

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